
(2,3,4-Trimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trimethylphenyl)methanol typically involves the reduction of the corresponding aldehyde, (2,3,4-Trimethylphenyl)acetaldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes where the aldehyde is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2,3,4-Trimethylphenyl)methanol undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hydrocarbons under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed:
Oxidation: (2,3,4-Trimethylphenyl)acetaldehyde, (2,3,4-Trimethylphenyl)acetic acid.
Reduction: (2,3,4-Trimethylphenyl)methane.
Substitution: (2,3,4-Trimethylphenyl)methyl chloride or bromide.
Scientific Research Applications
(2,3,4-Trimethylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2,3,4-Trimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the methyl groups may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
- (2,4,5-Trimethylphenyl)methanol
- (2,3,5-Trimethylphenyl)methanol
- (3,4,5-Trimethylphenyl)methanol
Comparison: (2,3,4-Trimethylphenyl)methanol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. For instance, the steric hindrance and electronic effects of the methyl groups can affect the compound’s oxidation and reduction behavior compared to its isomers .
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2,3,4-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5,11H,6H2,1-3H3 |
InChI Key |
QDEJGXVDDXLDIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


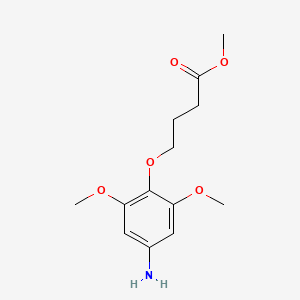
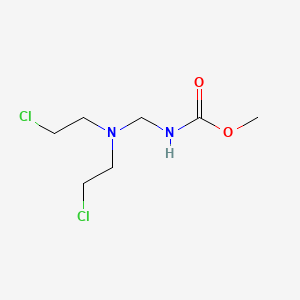

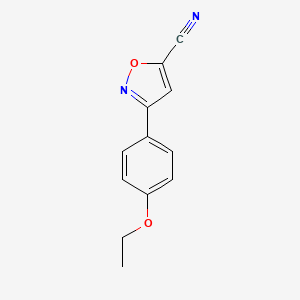
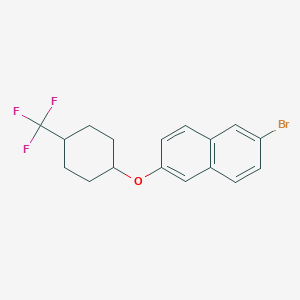
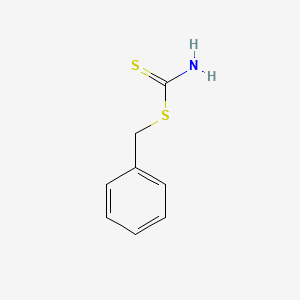


![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
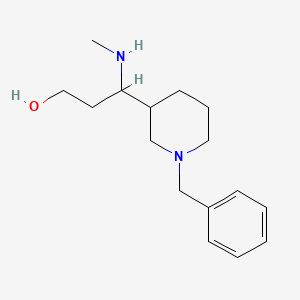
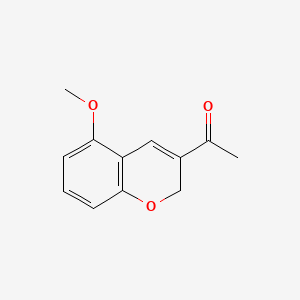
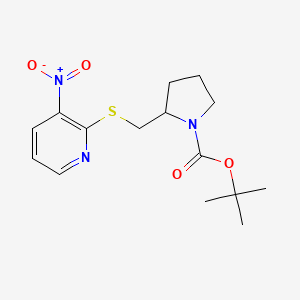
![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
